3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan
Overview
Description
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan is a chemical compound with the molecular formula C12H18O4. It is characterized by its unique bicyclic structure, which includes two furan rings fused together and substituted with allyloxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan typically involves the reaction of a suitable diol with allyl bromide in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of diols or other reduced products.
Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce diols .
Scientific Research Applications
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis(methoxy)hexahydrofuro[3,2-b]furan
- 3,6-Bis(ethoxy)hexahydrofuro[3,2-b]furan
- 3,6-Bis(propyloxy)hexahydrofuro[3,2-b]furan
Uniqueness
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan is unique due to its allyloxy substituents, which provide distinct reactivity compared to its methoxy, ethoxy, and propyloxy analogs. The presence of allyloxy groups allows for additional functionalization and cross-linking reactions, making it particularly valuable in materials science and polymer chemistry .
Properties
IUPAC Name |
3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-5-13-9-7-15-12-10(14-6-4-2)8-16-11(9)12/h3-4,9-12H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRMGOPLYBDBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1COC2C1OCC2OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979539 | |
Record name | 1,4:3,6-Dianhydro-2,5-di-O-prop-2-en-1-ylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90979539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-34-7 | |
Record name | 1,4:3,6-Dianhydro-2,5-di-O-prop-2-en-1-ylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90979539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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